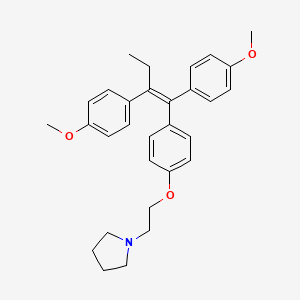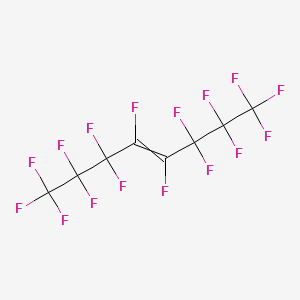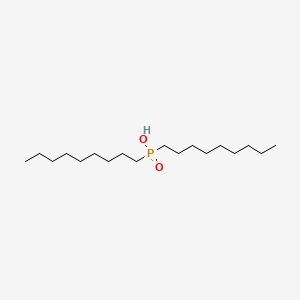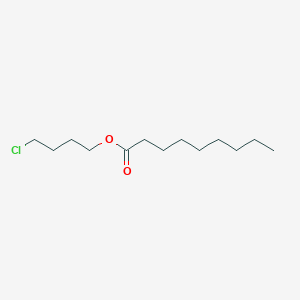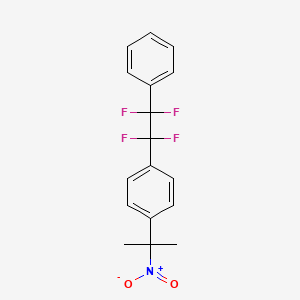
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that features both nitro and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene likely involves multiple steps, including the introduction of the nitro group and the fluoro groups. Typical synthetic routes might include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluoro groups using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene would depend on its specific application. For example:
In biological systems: It might interact with specific enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It might act as a reactant or catalyst, influencing reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitropropan-2-yl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(2-Nitropropan-2-yl)-4-(1,1,1,2-tetrafluoro-2-phenylethyl)benzene
Uniqueness
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the specific arrangement and number of fluoro groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
Properties
CAS No. |
41485-24-9 |
|---|---|
Molecular Formula |
C17H15F4NO2 |
Molecular Weight |
341.30 g/mol |
IUPAC Name |
1-(2-nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H15F4NO2/c1-15(2,22(23)24)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
DYLJRSHGXMJLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
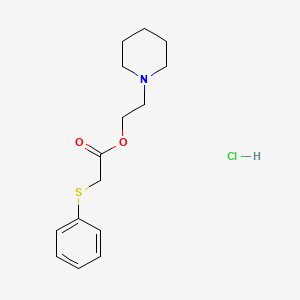
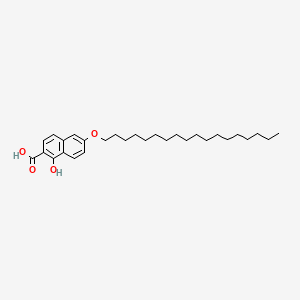

![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
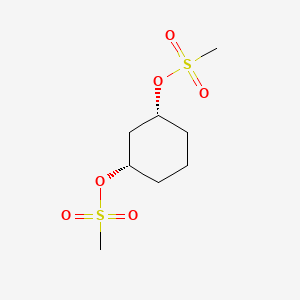
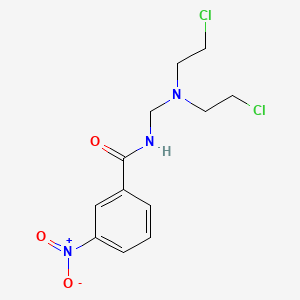
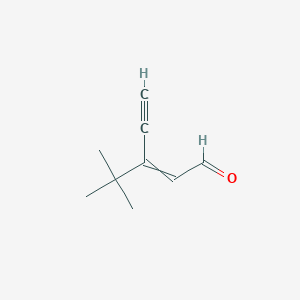
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
